molecular formula C8H16ClNO5 B14597198 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate CAS No. 60581-94-4

2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate

Cat. No.: B14597198
CAS No.: 60581-94-4
M. Wt: 241.67 g/mol
InChI Key: YCVNASXBHHXAOO-UHFFFAOYSA-M
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Description

2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is a chemical compound that belongs to the class of oxazolium salts It is characterized by the presence of a tert-butyl group and a methyl group attached to the oxazolium ring, with a perchlorate anion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with methyl acrylate to form an intermediate, which is then cyclized to produce the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The oxazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted oxazolium salts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted oxazolium salts, oxazolones, and dihydro derivatives

Scientific Research Applications

2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxazolium-based compounds and as a catalyst in certain reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving oxazolium intermediates.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The oxazolium ring can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds or the modulation of biological pathways, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4,5-dihydro-1,2-oxazol-2-ium chloride: Similar structure but with a chloride anion instead of perchlorate.

    5-Methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate: Lacks the tert-butyl group, affecting its reactivity and properties.

    2-tert-Butyl-5-methyl-1,2-oxazolium bromide: Similar structure but with a bromide anion.

Uniqueness

2-tert-Butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium perchlorate is unique due to the combination of the tert-butyl and methyl groups on the oxazolium ring, along with the perchlorate anion. This combination imparts specific reactivity and stability characteristics, making it suitable for specialized applications in synthesis and research.

Properties

CAS No.

60581-94-4

Molecular Formula

C8H16ClNO5

Molecular Weight

241.67 g/mol

IUPAC Name

2-tert-butyl-5-methyl-4,5-dihydro-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C8H16NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h6-7H,5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

YCVNASXBHHXAOO-UHFFFAOYSA-M

Canonical SMILES

CC1CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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